molecular formula C9H11NO2 B1664591 n-[3-(Hydroxymethyl)phenyl]acetamide CAS No. 16375-94-3

n-[3-(Hydroxymethyl)phenyl]acetamide

Cat. No.: B1664591
CAS No.: 16375-94-3
M. Wt: 165.19 g/mol
InChI Key: SUJFFJNZZVFBFR-UHFFFAOYSA-N
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Description

N-[3-(Hydroxymethyl)phenyl]acetamide: is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a hydroxymethyl group attached to the phenyl ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-[3-(Hydroxymethyl)phenyl]acetamide typically begins with 3-nitrobenzaldehyde.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formylation: The resulting 3-aminobenzaldehyde is then subjected to formylation to introduce the hydroxymethyl group.

    Acetylation: Finally, the hydroxymethyl group is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[3-(Hydroxymethyl)phenyl]acetamide can undergo oxidation reactions where the hydroxymethyl group is oxidized to a carboxylic acid.

    Reduction: The compound can be reduced to form N-[3-(Hydroxymethyl)phenyl]ethylamine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: 3-(Carboxymethyl)phenylacetamide.

    Reduction: N-[3-(Hydroxymethyl)phenyl]ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate: N-[3-(Hydroxymethyl)phenyl]acetamide is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Materials Science: this compound is used in the development of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(Hydroxymethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the acetamide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

    N-[4-(Hydroxymethyl)phenyl]acetamide: Similar structure but with the hydroxymethyl group at the para position.

    N-[3-(Methoxymethyl)phenyl]acetamide: The hydroxymethyl group is replaced with a methoxymethyl group.

    N-[3-(Hydroxymethyl)phenyl]propionamide: The acetamide group is replaced with a propionamide group.

Uniqueness: N-[3-(Hydroxymethyl)phenyl]acetamide is unique due to the specific positioning of the hydroxymethyl group, which influences its reactivity and interaction with biological targets. This positioning can lead to different pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(12)10-9-4-2-3-8(5-9)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXYDGUCWPQDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167656
Record name m-Acetotoluidide, alpha-hydroxy-
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16375-94-3
Record name N-[3-(Hydroxymethyl)phenyl]acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetaminobenzyl alcohol
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Record name NSC83291
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Record name N-[3-(hydroxymethyl)phenyl]acetamide
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Record name 3-ACETAMINOBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

To a chilled suspension of 3-aminobenzyl alcohol (9.24 g, 75 mmol) in THF (50 mL) was added neat acetic anhydride (8.1 mL, 86 mmol). The reaction mixture was stirred cold for 1 hr, diluted with EtOAc, washed with aq. NaOH and brine, and concentrated in vacuo to give N-[3-(hydroxymethyl)phenyl]acetamide (10.5 g, 85%).
Quantity
9.24 g
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reactant
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50 mL
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8.1 mL
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of (3-aminophenyl)methanol (1.87 g, 14.7 mmol) in tetrahydrofuran (10 mL) was added triethylamine (7 mL, 73.5 mmol). The reaction was cooled down to 0° C., acetic anhydride (1.5 mL, 16 mmol) was added dropwise. The reaction was warmed to room temperature overnight. The reaction mixture was partitioned between ethyl acetate and H2O. The ethyl acetate layer was dried over MgSO4, concentrated, trituated with CH2Cl2 to yield N-(3-(hydroxymethyl)phenyl)acetamide as a yellow solid (1.8 g, 74%). HPLC retention time (Method C)=1.03 min. LC/MS (ESI) (M+H)+=166.
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
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10 mL
Type
solvent
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1.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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